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molecular formula C12H11NO2 B3058147 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 88075-92-7

1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B3058147
M. Wt: 201.22 g/mol
InChI Key: LTHOBNHCLJNXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150555B2

Procedure details

2,5-Dimethoxytetrahydrofuran-3-carbaldehyde (7.31 g) and p-anisidine hydrochloride (7.28 g) were added to water (100 ml) and stirred at 60° C. for three hours. The precipitated yellow solid were filtered at the same temperature, washed with water (50 ml), saturated aqueous solution of sodium bicarbonate (50 ml), and further water (50 ml) to give 1-(4-methoxyphenyl)pyrrole-3-carb aldehyde.
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH:7]([CH:8]=[O:9])[CH2:6][CH:5](OC)O1.Cl.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1>O>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH:5]=[CH:6][C:7]([CH:8]=[O:9])=[CH:3]2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.31 g
Type
reactant
Smiles
COC1OC(CC1C=O)OC
Name
Quantity
7.28 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid were filtered at the same temperature
WASH
Type
WASH
Details
washed with water (50 ml), saturated aqueous solution of sodium bicarbonate (50 ml), and further water (50 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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